Boc-Hyp(Bzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

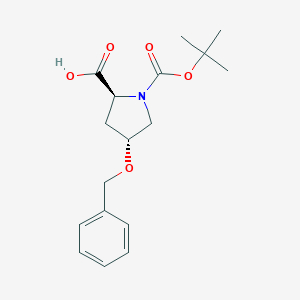

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIGGVANZFKXLS-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474507 | |

| Record name | Boc-Hyp(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54631-81-1 | |

| Record name | Boc-Hyp(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Boc-Hyp(Bzl)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-tert-Butoxycarbonyl-O-benzyl-L-hydroxyproline, commonly abbreviated as Boc-Hyp(Bzl)-OH. This compound is a crucial derivative of the amino acid hydroxyproline, widely utilized as a fundamental building block in the solid-phase peptide synthesis (SPPS) of complex peptides and peptidomimetics. Understanding its physicochemical characteristics is paramount for its effective handling, storage, and application in synthetic methodologies.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Chemical Structure | (2S,4R)-1-(tert-butoxycarbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid | |

| Molecular Formula | C₁₇H₂₃NO₅ | [1][2] |

| Molecular Weight | 321.37 g/mol | [1] |

| CAS Number | 54631-81-1 | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | ~70 °C | [1] |

| Optical Rotation | [α]²⁰/D: -40 ± 2° (c = 2% in ethanol) | |

| Purity (Assay) | ≥95.0% (HPLC) | |

| Predicted Density | 1.2 ± 0.1 g/cm³ | [1] |

| Predicted Boiling Point | 461.3 ± 45.0 °C at 760 mmHg | [1] |

| Predicted Flash Point | 232.8 ± 28.7 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, DMF, and DCM. Quantitative data is not readily available. | [3] |

| Storage Conditions | Store at 0-4°C in a dry, well-ventilated place. Keep container tightly closed. | [1] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of organic compounds like this compound are provided below. These are generalized methods that represent standard laboratory practices.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad melting range at a lower temperature indicates the presence of impurities.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[4]

-

Capillary Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 1-2 mm is sufficient.[5][6]

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[4]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (~70°C). The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[7]

Determination of Specific Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates plane-polarized light. It is a fundamental property for enantiomerically pure substances.[8][9]

Apparatus:

-

Polarimeter

-

Sodium D-line light source (589 nm)

-

Polarimeter cell (sample tube), typically 1.00 dm in length

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

Procedure:

-

Solution Preparation: An accurately weighed sample of this compound (e.g., 0.200 g) is dissolved in a suitable solvent (ethanol, as specified) in a volumetric flask, and the volume is made up to the mark (e.g., 10.0 mL) to achieve a precise concentration (c = 0.02 g/mL or 2%). The solution must be homogeneous and free of bubbles.[8][9]

-

Instrument Calibration: The polarimeter is calibrated by measuring the rotation of the pure solvent in the sample cell. This "zero" reading is subtracted from the sample reading.[10]

-

Sample Measurement: The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present in the light path. The observed angle of rotation (α_obs) is measured.[8]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[8]

[α]ᵀλ = α_obs / (l × c)

Where:

-

T is the temperature in degrees Celsius (e.g., 20°C).

-

λ is the wavelength of the light source (e.g., D for sodium D-line).

-

α_obs is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Application in Peptide Synthesis: A Workflow Visualization

This compound is not involved in signaling pathways; its primary role is as a protected amino acid monomer in Boc-based Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the logical workflow of a single cycle of Boc-SPPS, showcasing the incorporation of an amino acid like this compound into a growing peptide chain.

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

This cyclical process begins with the deprotection of the N-terminal Boc group on the resin-bound peptide, followed by neutralization of the resulting ammonium salt.[11] The next Boc-protected amino acid, such as this compound, is then activated and coupled to the free amine.[12] This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.[13] Finally, the completed peptide is cleaved from the resin support, and the side-chain protecting groups (like the benzyl group on Hyp) are removed, typically with a strong acid like hydrogen fluoride (HF).[14]

References

- 1. echemi.com [echemi.com]

- 2. peptide.com [peptide.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. digicollections.net [digicollections.net]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

A Technical Guide to Boc-Hyp(Bzl)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-α-tert-butyloxycarbonyl-O-benzyl-L-hydroxyproline, commonly abbreviated as Boc-Hyp(Bzl)-OH. It is a crucial protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS), particularly in the construction of collagen-like peptides and other proline-rich sequences. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its use in peptide synthesis, and outlines its applications in research and drug development.

Core Properties of this compound

This compound is a derivative of the non-essential amino acid L-hydroxyproline. It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyl (Bzl) protecting group on the hydroxyl side chain. This strategic protection scheme is central to the Boc/Bzl strategy in SPPS, allowing for the selective deprotection of the N-terminus for peptide chain elongation while the side chain remains protected.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₅[1] |

| Molecular Weight | 321.37 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | ~70 °C[2] |

| Optical Rotation | [α]²⁰/D −40±2°, c = 2% in ethanol[2] |

| CAS Number | 54631-81-1[1][2] |

| Solubility | Soluble in Dimethylformamide (DMF), Dichloromethane (DCM) |

| Storage Conditions | 2-8°C |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Boc/Bzl strategy for SPPS. This methodology relies on a graded acid lability for the removal of protecting groups. The temporary N-α-Boc group is cleaved using a moderate acid, typically trifluoroacetic acid (TFA), while the more stable benzyl ether protecting the hydroxyproline side chain requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.

The incorporation of hydroxyproline is critical for the structural integrity of collagen, where it plays a vital role in stabilizing the characteristic triple helix. The use of this compound allows for the precise insertion of this modified amino acid into synthetic peptide chains, enabling the study of collagen structure, function, and the development of collagen-mimetic biomaterials.

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the cyclical process of solid-phase peptide synthesis using the Boc/Bzl strategy, highlighting the key steps of deprotection, neutralization, and coupling.

Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.

Experimental Protocols

The following is a representative protocol for the incorporation of this compound into a peptide sequence on a solid support. This protocol is based on established methods for Boc-SPPS.

Materials and Reagents

-

This compound

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Anhydrous Hydrogen Fluoride (HF) and a specialized HF cleavage apparatus

-

Scavengers (e.g., anisole)

-

Diethyl ether, cold

-

Solvents for RP-HPLC (e.g., acetonitrile, water, TFA)

Synthesis Cycle: Incorporation of this compound

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain attached to a resin.

-

Resin Preparation:

-

Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.

-

Drain the solvent.

-

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and again with DCM (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

-

Wash the resin thoroughly with DCM (3x) to remove excess base.

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (2-3 equivalents relative to resin substitution) with HBTU (2-3 equivalents) and DIEA (4-6 equivalents) in a minimal amount of DMF.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates the successful coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

The synthesis cycle (steps 2-5) is repeated for each subsequent amino acid to be added to the peptide chain.

Cleavage and Deprotection

Caution: This step involves the use of highly hazardous anhydrous Hydrogen Fluoride and must be performed in a specialized apparatus within a certified fume hood by trained personnel.

-

After the final synthesis cycle, perform a final Boc deprotection (step 2).

-

Dry the peptide-resin under vacuum.

-

Place the dried resin in the reaction vessel of an HF apparatus.

-

Add a scavenger such as anisole.

-

Cool the vessel in a dry ice/acetone bath and condense anhydrous HF into the vessel.

-

Allow the reaction to proceed at 0°C for 1 hour.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by filtration or centrifugation and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is typically employed.

-

Detection: UV absorbance is monitored, usually at 210-220 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to yield the final product as a white, fluffy powder.

Applications in Drug Discovery and Development

This compound is a valuable tool for medicinal chemists and drug development professionals. Its primary application lies in the synthesis of peptide-based therapeutics and peptidomimetics.

-

Collagen-Mimetic Peptides: The synthesis of peptides with repeating (Pro-Hyp-Gly)n sequences is crucial for studying collagen folding, stability, and its interactions with other biomolecules.[3][4] These synthetic peptides are instrumental in developing biomaterials for tissue engineering and wound healing.

-

Peptidomimetics: By incorporating hydroxyproline derivatives like this compound, researchers can design peptidomimetics with enhanced structural constraints and improved pharmacological properties, such as increased resistance to enzymatic degradation.

-

Structure-Activity Relationship (SAR) Studies: The ability to precisely place hydroxyproline within a peptide sequence allows for detailed SAR studies to understand the role of this specific amino acid in the biological activity of a peptide.

The logical workflow for utilizing this compound in peptidomimetic or drug design is outlined in the diagram below.

Caption: Conceptual workflow for drug development using this compound.

References

An In-Depth Technical Guide to Boc-O-benzyl-L-hydroxyproline: Structure, Stereochemistry, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-O-benzyl-L-hydroxyproline, a critical protected amino acid derivative used extensively in peptide synthesis and medicinal chemistry. The document details its structural and stereochemical features, physicochemical properties, and standard experimental protocols for its synthesis and characterization.

Core Structure and Stereochemistry

Boc-O-benzyl-L-hydroxyproline is a derivative of the non-essential amino acid L-hydroxyproline, where the amine and hydroxyl functional groups are masked with protecting groups to prevent unwanted side reactions during peptide synthesis.

-

IUPAC Name: (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid[].

-

Protecting Groups:

-

Boc (tert-butoxycarbonyl): An acid-labile protecting group attached to the α-amino group of the proline ring. It is stable under basic and nucleophilic conditions but can be removed using moderate acids like trifluoroacetic acid (TFA)[2][3].

-

Benzyl (Bzl): A protecting group attached to the hydroxyl group via an ether linkage. The benzyl group is stable to the acidic conditions used to remove the Boc group and requires stronger acids, such as hydrogen fluoride (HF), or hydrogenolysis for cleavage[4].

-

-

Stereochemistry: The "L" designation refers to the stereochemistry at the α-carbon (C-2), which is (S). The term "trans" indicates that the hydroxyl group at C-4 and the carboxyl group at C-2 are on opposite faces of the pyrrolidine ring. This corresponds to a (2S, 4R) absolute configuration[]. The gauche effect from the 4R-hydroxyl group stabilizes a Cγ-exo ring pucker, which is crucial for the stability of structures like the collagen triple helix[5].

Caption: 2D structure of Boc-O-benzyl-L-hydroxyproline.

Physicochemical Properties

The quantitative data for Boc-O-benzyl-L-hydroxyproline are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 54631-81-1 | [][6][7][8] |

| Molecular Formula | C₁₇H₂₃NO₅ | [][6][7][9][10] |

| Molecular Weight | 321.38 g/mol | [][7][8][9] |

| Appearance | White to off-white powder | [][8][9] |

| Melting Point | 64-78 °C | [][8] |

| Optical Rotation | [α]D²⁵ = -40 ± 2° (c=2 in EtOH) | [9] |

| Density | 1.22 g/cm³ | [] |

| Purity | ≥98% (HPLC) | [8][9] |

| Storage | 0-8 °C | [][9][10] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Boc-O-benzyl-L-hydroxyproline are crucial for its effective use in research and development.

The synthesis of Boc-O-benzyl-L-hydroxyproline is typically a two-step process starting from L-hydroxyproline.

Caption: Synthetic pathway for Boc-O-benzyl-L-hydroxyproline.

Step 1: Synthesis of N-Boc-L-hydroxyproline [11]

-

Dissolve L-hydroxyproline in water in a reaction vessel.

-

While stirring, add di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the solution.

-

Concurrently, add an aqueous solution of a base, such as sodium hydroxide, to maintain a pH greater than 7.

-

Heat the reaction mixture to 40-45 °C and stir until the reaction is complete (monitored by TLC).

-

After completion, cool the mixture to 0-5 °C.

-

Adjust the pH to 2.0-2.5 with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield N-Boc-L-hydroxyproline.

Step 2: Synthesis of Boc-O-benzyl-L-hydroxyproline

-

Suspend sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Slowly add a solution of N-Boc-L-hydroxyproline in DMF to the suspension.

-

Allow the mixture to stir for 30-60 minutes at 0 °C.

-

Add benzyl bromide (BnBr) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully by adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [12]

-

Sample Preparation: Dissolve 10-20 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Parameters: Standard single-pulse sequence, 16-64 scans, relaxation delay of 1-2 seconds.

-

Expected Signals: Aromatic protons (benzyl): ~7.3 ppm; α-proton: ~4.5 ppm; Benzyl CH₂: ~4.5 ppm; Proline ring protons: 1.8-4.0 ppm; Boc group protons: ~1.4 ppm (singlet, 9H).

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Parameters: Proton-decoupled pulse sequence, 1024+ scans, relaxation delay of 2-5 seconds.

-

Expected Signals: Carbonyl carbons: 170-175 ppm; Aromatic carbons: 127-138 ppm; Boc quaternary carbon: ~80 ppm; Boc methyl carbons: ~28 ppm.

-

B. High-Performance Liquid Chromatography (HPLC) [13][14]

-

Objective: To determine the purity of the synthesized compound.

-

System: A standard HPLC system with a UV detector.

-

Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm or 254 nm.

-

Procedure: Dissolve a small amount of the sample in the mobile phase, inject onto the column, and analyze the resulting chromatogram for a single major peak. Purity is typically reported as the area percentage of the main peak.

C. Mass Spectrometry (MS) [15][16]

-

Objective: To confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Procedure:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or analyze via LC-MS.

-

Acquire the spectrum in positive ion mode.

-

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 322.4 or the sodium adduct [M+Na]⁺ at m/z 344.4.

Application in Peptide Synthesis

Boc-O-benzyl-L-hydroxyproline is a key building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The orthogonal nature of the Boc and Benzyl protecting groups allows for the selective deprotection and elongation of the peptide chain.

Caption: Workflow of Boc-chemistry SPPS using the subject compound.

The workflow involves sequential deprotection of the N-terminal Boc group, neutralization, and coupling of the next protected amino acid until the desired peptide sequence is assembled. The final step involves treatment with a strong acid like HF to simultaneously cleave the peptide from the resin and remove the side-chain benzyl protecting groups[2][3].

References

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. store.p212121.com [store.p212121.com]

- 8. BOC-O-BENZYL-L-4-trans-HYDROXYPROLINE | 54631-81-1 | INDOFINE Chemical Company [indofinechemical.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of hydroxyproline by high performance liquid chromatography and its application to collagen turnover studies in bone cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]

- 16. Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Boc-Hyp(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocol for N-α-(tert-Butoxycarbonyl)-O-benzyl-L-hydroxyproline (Boc-Hyp(Bzl)-OH), a crucial building block in peptide synthesis. This document outlines the synthetic pathway, details experimental procedures, and presents purification techniques to ensure high-purity material for drug development and research applications.

Introduction

This compound is a derivative of the amino acid L-hydroxyproline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the hydroxyl group of the side chain is protected by a benzyl (Bzl) group. This dual-protection strategy is essential in solid-phase peptide synthesis (SPPS) to facilitate controlled peptide chain elongation by preventing unwanted side reactions at the nitrogen terminus and the hydroxyproline side chain. The purity of this compound is critical for the successful synthesis of complex peptides and peptidomimetics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 54631-81-1 | [1][2][3][4] |

| Molecular Formula | C₁₇H₂₃NO₅ | [1][2][3][4][5] |

| Molecular Weight | 321.37 g/mol | [3] |

| Melting Point | ~70 °C | [2][3] |

| Appearance | White to off-white powder/solid | [] |

| Purity | ≥95.0% (HPLC) | [3] |

| Optical Activity | [α]20/D −40±2°, c = 2% in ethanol | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from L-hydroxyproline. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group to yield Boc-Hyp-OH. The second step is the benzylation of the hydroxyl group on the pyrrolidine ring.

The overall synthetic workflow is depicted in the diagram below.

Caption: General workflow for the synthesis of this compound.

This step involves the protection of the amino group of L-hydroxyproline using di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol:

-

Dissolve L-hydroxyproline in a suitable solvent such as a mixture of dioxane and water or dichloromethane.[7][8]

-

Add a base, for instance, sodium hydroxide or triethylamine, to create an alkaline environment.[7][8]

-

Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[9]

-

Upon completion, perform an acid-base extraction to isolate the product. Acidify the aqueous layer to a pH of approximately 3 using a dilute acid like hydrochloric acid.

-

Extract the product, Boc-Hyp-OH, using an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

The hydroxyl group of the synthesized Boc-Hyp-OH is then protected with a benzyl group.

Experimental Protocol:

-

Dissolve the synthesized Boc-Hyp-OH in a suitable solvent, such as methanol or a mixture of dioxane and DMF.[7][10]

-

Add a base, for example, sodium methoxide solution or sodium bicarbonate, to deprotonate the hydroxyl group.[7][10]

-

Add benzyl bromide to the reaction mixture.

-

Heat the reaction mixture, for instance, to 40°C or 90°C, and stir for several hours to overnight.[7][10]

-

Monitor the reaction progress using a technique like high-performance liquid chromatography (HPLC).

-

Upon completion, the desired product, this compound, can be isolated and purified.

Purification of this compound

Purification of the crude this compound is crucial to achieve the high purity required for peptide synthesis. Common purification methods include acid-base extraction and crystallization.

The general workflow for the purification of this compound is outlined below.

Caption: General workflow for the purification of this compound.

-

Dissolve the crude product in an organic solvent like ethyl acetate.

-

Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted acidic starting materials.

-

Wash the organic layer with a dilute acid (e.g., 1 M HCl) to protonate the desired product, followed by water and brine washes.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified product.

Crystallization is an effective method for obtaining high-purity this compound.[10]

-

Solvent Selection : A common approach is to dissolve the crude product in a minimal amount of a "good" solvent and then add an "anti-solvent" to induce crystallization.[10]

-

General Procedure :

-

Dissolve the crude this compound in a minimal amount of a warm "good solvent" (e.g., ethyl acetate).[10]

-

Slowly add an "anti-solvent" (e.g., hexane) until the solution becomes cloudy.[10]

-

Allow the solution to cool slowly to room temperature and then to 0-4°C to promote crystal formation.[10]

-

Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[10]

-

Role in Peptide Synthesis

This compound is a key building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS).[11] The Boc group serves as a temporary protecting group for the α-amino group, while the benzyl group provides semi-permanent protection for the hydroxyproline side chain.[7]

The general cycle for incorporating a Boc-protected amino acid in SPPS is illustrated below.

Caption: A single cycle of the Boc-SPPS methodology.

Conclusion

This technical guide provides a detailed protocol for the synthesis and purification of this compound. The successful synthesis of high-purity this compound is fundamental for its application in the production of peptides for research and pharmaceutical development. Adherence to the outlined procedures will enable researchers to obtain a final product with the desired quality for their specific applications.

References

- 1. peptide.com [peptide.com]

- 2. echemi.com [echemi.com]

- 3. This compound ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. BOC-O-BENZYL-L-4-trans-HYDROXYPROLINE | 54631-81-1 | INDOFINE Chemical Company [indofinechemical.com]

- 5. This compound | C17H23NO5 | CID 11860409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Boc-Hyp-OH = 98.0 TLC 13726-69-7 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

Navigating the Solubility Landscape of Boc-Hyp(Bzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-1-(tert-butoxycarbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid, commonly known as Boc-Hyp(Bzl)-OH, is a pivotal protected amino acid derivative extensively utilized in the solid-phase peptide synthesis (SPPS) of complex peptides and peptidomimetics. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl (Bzl) group protecting the hydroxyl function of hydroxyproline, makes it a valuable building block in the development of novel therapeutics. However, a critical and often under-documented aspect of its utility is its solubility profile in various organic solvents. This guide provides an in-depth overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and logical workflows relevant to its application.

Core Compound Profile

| Property | Value | Reference |

| CAS Number | 54631-81-1 | [1][2][3] |

| Molecular Formula | C17H23NO5 | [1][2][3] |

| Molecular Weight | 321.37 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | ~70 °C | [1][3] |

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on general principles of "like dissolves like" and qualitative information for similar Boc-protected amino acids, a general solubility profile can be inferred. The polarity of the solvent plays a crucial role; polar aprotic solvents are generally good solvents for protected amino acids.[4][]

The following table summarizes the expected qualitative solubility of this compound. It is important to note that this information is predictive and should be confirmed experimentally.

| Solvent | Chemical Class | Expected Qualitative Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Commonly used and effective solvent for peptide synthesis and for dissolving protected amino acids.[][6][7] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Similar to DMF, it is a strong solvent for polar organic molecules.[] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful solvent capable of dissolving a wide range of organic compounds, including those with low solubility.[6] |

| Dichloromethane (DCM) | Chlorinated | Soluble to Sparingly Soluble | Often used in peptide synthesis, but solubility can be lower compared to more polar aprotic solvents. |

| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | Moderately polar ether, may require co-solvents or heating to achieve significant solubility. |

| Acetonitrile (ACN) | Nitrile | Sparingly Soluble | Polar aprotic solvent, but generally less effective for large protected amino acids compared to DMF or DMSO. |

| Ethyl Acetate (EtOAc) | Ester | Sparingly Soluble to Insoluble | Lower polarity compared to the solvents listed above. |

| Methanol (MeOH) | Polar Protic | Sparingly Soluble to Insoluble | The presence of the hydroxyl group can interact with the solute, but the non-polar protecting groups may limit solubility. |

| Ethanol (EtOH) | Polar Protic | Sparingly Soluble to Insoluble | Similar to methanol, with slightly lower polarity. A Sigma-Aldrich product page mentions using ethanol for optical activity measurements, suggesting some degree of solubility.[1] |

| Water | Polar Protic | Insoluble | The large non-polar Boc and Bzl groups make it insoluble in water. |

| Hexane/Heptane | Non-polar | Insoluble | The overall polarity of this compound is too high for it to be soluble in non-polar alkane solvents. |

Experimental Protocols: Determination of Thermodynamic (Equilibrium) Solubility

For precise quantitative solubility data, the isothermal equilibrium method, often referred to as the "shake-flask method," is the gold standard.[8][9] This method determines the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium at a given temperature.

Principle

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is determined by a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical instrument.

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., DMF or DMSO) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a series of vials. A general guideline is to add 2-3 times the expected amount needed for saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[8][10]

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Immediately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Caption: General workflow of solid-phase peptide synthesis (SPPS) utilizing this compound.

References

- 1. This compound ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. dissolutiontech.com [dissolutiontech.com]

Proper Storage and Handling of Boc-Hyp(Bzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper storage and handling conditions for (2S,4R)-1-((tert-butoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid, commonly known as Boc-Hyp(Bzl)-OH. Adherence to these guidelines is crucial for maintaining the integrity and purity of the compound, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Compound Properties

This compound is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Understanding its physical and chemical properties is fundamental to its proper handling.

| Property | Value | Source |

| Molecular Formula | C17H23NO5 | [1] |

| Molecular Weight | 321.37 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | ~70 °C | [2][3] |

| Optical Activity | [α]20/D −40±2°, c = 2% in ethanol | [2] |

| Storage Temperature | 0°C | [3] |

Storage Conditions

Proper storage is critical to prevent the degradation of this compound. The primary recommendations are based on maintaining a cold, dry, and inert environment.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 0°C. | To minimize thermal degradation and maintain long-term stability. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation. |

| Moisture | Keep in a tightly sealed container in a dry place. | The compound may be sensitive to hydrolysis. |

| Light | Store in a light-resistant container. | To prevent potential photolytic degradation. |

Handling and Safety Precautions

Due to the limited availability of specific toxicity data for this compound, it is prudent to handle it with the standard precautions for laboratory chemicals of unknown toxicity.

| Precaution | Guideline |

| Ventilation | Handle in a well-ventilated area or in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. A type N95 (US) dust mask is also recommended.[2] |

| Hygiene | Avoid contact with skin and eyes. Wash hands thoroughly after handling. |

| Spills | In case of a spill, avoid dust formation. Sweep up the solid material carefully and place it in a sealed container for disposal. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain using Boc-chemistry SPPS.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., DCC/HOBt or HBTU/HOBt)

-

Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating it with a solution of TFA in DCM.

-

Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and prepare for coupling.

-

Neutralization: Neutralize the resin with a solution of DIEA in DMF.

-

Coupling:

-

In a separate vial, dissolve this compound and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and actions for the proper handling of this compound from receipt to disposal.

Caption: Logical workflow for the proper handling of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional safety training. Always consult the SDS provided by the manufacturer and follow all institutional safety protocols.

References

Technical Guide: Boc-L-Hyp(Bzl)-OH (CAS 54631-81-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with CAS number 54631-81-1 is identified as N-alpha-t-Butyloxycarbonyl-4-O-benzyl-trans-L-hydroxyproline , commonly abbreviated as Boc-Hyp(Bzl)-OH . This molecule is a protected amino acid derivative that serves as a crucial building block in synthetic peptide chemistry. Its primary application lies in the solid-phase peptide synthesis (SPPS) of peptides containing hydroxyproline residues, which are fundamental components of collagen. This guide provides a comprehensive overview of its chemical properties, its application in peptide synthesis, and the biological significance of the peptides synthesized using this reagent.

Chemical Information

This compound is a derivative of the non-essential amino acid L-hydroxyproline. It features two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the alpha-amino group and a benzyl (Bzl) group on the hydroxyl side chain. These protecting groups are essential for directing the chemical reactions during peptide synthesis, preventing unwanted side reactions.

Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 54631-81-1 | [1] |

| Molecular Formula | C₁₇H₂₃NO₅ | [1] |

| Molecular Weight | 321.37 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| Melting Point | ~70 °C | N/A |

| Solubility | Soluble in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) | N/A |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent for the Boc/Bzl strategy in SPPS. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The Boc group serves as a temporary protecting group for the N-terminus, while the benzyl group provides more robust, "permanent" protection for the hydroxyproline side chain throughout the synthesis.

The Boc/Bzl SPPS Workflow

The synthesis of a peptide using this compound follows a cyclical process, as illustrated in the workflow diagram below. Each cycle results in the addition of one amino acid residue to the peptide chain.

References

The Strategic Divide: A Senior Application Scientist’s Guide to Boc-Hyp(Bzl)-OH and Fmoc-Hyp(Bzl)-OH in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Protecting Groups

In the precise world of synthetic peptide chemistry, the ultimate success of assembling a target sequence hinges on a series of strategic decisions made before the first amino acid is ever coupled. At the heart of this strategy lies the choice of protecting groups. These are not mere chemical appendages; they are the directors of the synthetic orchestra, dictating the reaction conditions, the sequence of events, and ultimately, the purity and yield of the final product. Two methodologies, built around the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) Nα-protecting groups, have come to dominate the landscape of Solid-Phase Peptide Synthesis (SPPS).[1]

This guide focuses on a specific, yet crucial, building block: Benzyl-protected Hydroxyproline, available in both Boc- and Fmoc-protected forms. Hydroxyproline (Hyp) is a non-standard amino acid renowned for its critical role in stabilizing the triple-helical structure of collagen and other proteins.[2][3][4] The choice between Boc-Hyp(Bzl)-OH and Fmoc-Hyp(Bzl)-OH is not a simple substitution. It represents a commitment to a distinct chemical philosophy that has profound implications for the entire synthesis workflow, from resin selection to the final cleavage and deprotection. This document will dissect these differences, providing the causal reasoning and field-proven protocols necessary to make an informed, strategic choice.

Deconstructing the Building Blocks: Core Components and Their Chemical Logic

To understand the key differences, we must first appreciate the function of each component of the molecules.

The Amino Acid Core: (2S, 4R)-4-Hydroxyproline (Hyp)

Hydroxyproline is a post-translationally modified amino acid that is fundamental to the structural integrity of many proteins in the extracellular matrix.[5] Its defining feature is the hydroxyl group on the Cγ position of the proline ring. This hydroxyl group is not a passive spectator; it actively participates in hydrogen bonding networks that significantly increase the thermal stability of protein structures, most famously the collagen triple helix.[4] When incorporating Hyp into a synthetic peptide, this hydroxyl group must be protected to prevent unwanted side reactions, such as acylation, during the coupling steps.

The Side-Chain Protection: Benzyl (Bzl) Group

The Benzyl (Bzl) ether is employed to mask the reactive hydroxyl group of the hydroxyproline side chain. The stability of the Bzl group is a critical factor in the overall synthetic strategy. It is stable to the conditions used for both Boc removal (moderate acid) and Fmoc removal (base). However, its own removal requires more forceful conditions: typically very strong acids like liquid hydrogen fluoride (HF) or catalytic hydrogenation.[6][7][8] This robustness dictates how and when the final, fully deprotected peptide can be liberated.

The Nα-Terminus Directors: Boc vs. Fmoc

The fundamental divergence between the two building blocks lies in the chemistry of the Nα-protecting group. This choice establishes the entire deprotection strategy for the peptide synthesis.

-

Boc (tert-butyloxycarbonyl) Group: This group is acid-labile. It is removed from the Nα-terminus using a moderately strong acid, typically Trifluoroacetic Acid (TFA), often in a 50% solution with Dichloromethane (DCM).[9][10][][12] The mechanism involves protonation of the carbonyl, leading to the formation of a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to yield the free amine.[10]

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: In stark contrast, the Fmoc group is base-labile.[13] It is rapidly cleaved by a mild base, most commonly a 20% solution of piperidine in Dimethylformamide (DMF).[14][15][16] The mechanism is a β-elimination, initiated by the abstraction of the acidic proton on the fluorenyl ring system.[15]

This difference in lability—acid vs. base—is the cornerstone of orthogonality in peptide synthesis, a concept that allows for the selective removal of one type of protecting group while others remain intact.[13][17]

A Tale of Two Strategies: Comparative Analysis in SPPS

The selection of either this compound or Fmoc-Hyp(Bzl)-OH locks the researcher into a specific synthetic pathway. The table below summarizes the core differences, which are then explored in greater detail.

| Feature | This compound | Fmoc-Hyp(Bzl)-OH |

| SPPS Strategy | Boc/Bzl Chemistry | Fmoc/tBu Chemistry (with a Bzl side-chain) |

| Nα-Deprotection | Acid-Labile: 50% TFA in DCM[9][12] | Base-Labile: 20% Piperidine in DMF[14][15][16] |

| Side-Chain (Bzl) Deprotection | Strong Acid: HF, TFMSA (concurrent with final cleavage)[7][8][18] | Strong Acid (HF) or Catalytic Hydrogenation (separate from standard TFA cleavage)[6] |

| Orthogonality Scheme | Graded Lability: Moderate acid vs. strong acid[7][13] | Fully Orthogonal: Base vs. acid/hydrogenation[13][19] |

| Process Conditions | Harsher; requires specialized equipment for HF handling.[17][20] | Milder cyclical deprotection; compatible with a wider range of sensitive moieties.[1][21] |

| Aggregation Handling | Often superior for long or hydrophobic sequences. The protonated N-terminus after TFA deprotection can disrupt interchain aggregation.[1][13] | Can be more susceptible to aggregation as the N-terminus is a free amine after deprotection. |

| Resin Compatibility | Merrifield, PAM Resins[9][12] | Wang, Rink Amide, 2-Chlorotrityl Resins[14][22] |

| Final Cleavage Logic | Single, harsh step for simultaneous resin cleavage and side-chain deprotection. | Multi-step potential: Mild acid cleavage from resin (leaving Bzl intact) followed by a separate Bzl-deprotection step. |

The Boc/Bzl Strategy: A Robust, Classic Approach

When using this compound, you are operating within the classic Boc/Bzl protection scheme. This is considered a "quasi-orthogonal" or "graded lability" system because both the temporary (Boc) and permanent (Bzl) protecting groups are removed by acid, just of different strengths.[7][13]

-

Causality: The repeated Nα-deprotection cycles use moderate TFA, which is strong enough to cleave the Boc group but leaves the more robust Bzl ether on the Hyp side chain and the benzyl ester linkage to a Merrifield resin largely intact.[12] The process culminates in a single, powerful step using a hazardous but highly effective strong acid like liquid HF. This final step simultaneously cleaves the peptide from the resin and removes all benzyl-based side-chain protecting groups.[7][18] The requirement for specialized HF apparatus is a significant consideration for lab setup and safety.[17]

The Fmoc Strategy: A Milder, More Orthogonal Path

Choosing Fmoc-Hyp(Bzl)-OH places it within the context of an Fmoc-based synthesis. The primary Nα-deprotection is achieved with piperidine, which is completely orthogonal to the acid-labile Bzl side-chain group.[13][19]

-

Causality: The key strategic consideration here is the final cleavage. The standard Fmoc/tBu strategy is designed for a global final deprotection using a TFA "cocktail" (e.g., TFA/TIS/Water).[14][23] However, the Bzl group on Hyp is stable to TFA.[6] This means a standard TFA cleavage will release the peptide from a resin like Wang or Rink Amide and remove tBu-based protecting groups, but the Hyp side chain will remain protected as a benzyl ether.

This is not a disadvantage but a strategic branch point:

-

Peptide for Further Modification: If the goal is to create a peptide with a selectively protected Hyp for subsequent solution-phase chemistry, this is a perfect strategy.

-

Fully Deprotected Peptide: To obtain the fully deprotected peptide, a second, distinct deprotection step is required after the initial TFA cleavage and purification. This would involve either strong acid treatment (HF) or, more commonly in a modern lab, catalytic hydrogenation (e.g., H₂/Pd-C), which is highly effective for Bzl group removal.[6]

Visualizing the Workflows

The logical flow of each synthetic strategy can be visualized to better understand the key decision points and cyclical nature of the processes.

Caption: The cyclical workflow of Boc-SPPS, culminating in a single harsh acid cleavage step.

Caption: The Fmoc-SPPS workflow using Hyp(Bzl), highlighting the two-stage final deprotection.

Field-Proven Methodologies: Experimental Protocols

The following protocols are self-validating systems, providing detailed steps for the successful incorporation of each building block.

Protocol: Incorporation of this compound via Boc-SPPS

Objective: To perform one full cycle of deprotection, neutralization, and coupling for this compound onto a growing peptide chain attached to a Merrifield resin.

Materials:

-

Peptide-resin (e.g., on Merrifield resin) in a reaction vessel.

-

This compound

-

Deprotection Solution: 50% (v/v) TFA in DCM.[9]

-

Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM.[17]

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA.

-

Solvents: DCM, DMF.

Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes with gentle agitation. Drain the solvent.[9]

-

Nα-Boc Deprotection:

-

Neutralization:

-

Add the Neutralization Solution and agitate for 2 minutes. Drain.

-

Repeat the neutralization step one more time.[17]

-

Wash the resin thoroughly with DCM (3x) to remove excess base.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF.

-

Add this solution to the neutralized peptide-resin.

-

Add DIEA (6 eq.) to initiate the coupling reaction.[9]

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a qualitative Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating reaction completion.[9]

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

-

-

Final Cleavage and Bzl-Deprotection (End of Synthesis):

-

Dry the final peptide-resin under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add scavengers (e.g., anisole, p-cresol) to trap reactive cations.

-

Carefully condense liquid HF into the reaction vessel at -78°C.

-

Stir the reaction at 0°C for 1-2 hours.[7]

-

Evaporate the HF under vacuum. Precipitate the crude peptide with cold diethyl ether and collect by filtration.

-

Protocol: Incorporation of Fmoc-Hyp(Bzl)-OH via Fmoc-SPPS

Objective: To perform one full cycle of deprotection and coupling for Fmoc-Hyp(Bzl)-OH onto a growing peptide chain attached to a Wang resin.

Materials:

-

Peptide-resin (e.g., on Wang resin) in a reaction vessel.

-

Fmoc-Hyp(Bzl)-OH

-

Deprotection Solution: 20% (v/v) piperidine in DMF.[15]

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA.

-

Solvents: DMF, DCM.

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes with gentle agitation. Drain the solvent.[15]

-

Nα-Fmoc Deprotection:

-

Add the Deprotection Solution to the resin and agitate for 3 minutes. Drain.

-

Add a fresh aliquot of Deprotection Solution and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[15]

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[15]

-

Coupling Reaction:

-

In a separate vessel, dissolve Fmoc-Hyp(Bzl)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

-

Add DIEA (6 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.[23]

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm reaction completion.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is ready for the next cycle.

-

-

Final Cleavage and Deprotection (Two-Stage Process):

-

Stage 1: TFA Cleavage from Resin:

-

After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry under vacuum.

-

Add a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) to the resin and react for 2-4 hours at room temperature.[23]

-

Filter to separate the resin and precipitate the Bzl-protected peptide with cold diethyl ether. Purify this intermediate if necessary.

-

-

Stage 2: Benzyl Group Removal:

-

Dissolve the purified Hyp(Bzl)-containing peptide in a suitable solvent (e.g., MeOH, AcOH).

-

Add a Palladium on carbon catalyst (Pd/C, 10% w/w).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until reaction completion (monitored by HPLC/MS).

-

Filter through celite to remove the catalyst and lyophilize to obtain the final, fully deprotected peptide.

-

-

Conclusion: A Strategic Choice, Not a Simple Substitution

The decision between this compound and Fmoc-Hyp(Bzl)-OH extends far beyond the first coupling cycle; it defines the chemical environment of the entire synthesis and the strategy for final product isolation.

-

Choose this compound for its integration into the robust, well-established Boc/Bzl strategy. This approach excels in synthesizing long or aggregation-prone peptides, though it necessitates specialized equipment and handling procedures for its harsh final cleavage step.[13][17]

-

Choose Fmoc-Hyp(Bzl)-OH when leveraging the milder conditions of Fmoc chemistry. This choice offers greater compatibility with sensitive peptide modifications. Critically, it provides strategic flexibility, allowing for the isolation of a side-chain protected peptide for further derivatization or requiring a deliberate, secondary deprotection step (e.g., hydrogenation) to yield the final product.

Ultimately, a deep understanding of the causality behind each protecting group's lability and its interaction with the overall synthetic scheme empowers the researcher to move beyond simply following steps, and instead, to intelligently design a synthesis that is optimized for the unique challenges of their target peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural aspects of hydroxyproline-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

- 13. benchchem.com [benchchem.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. benchchem.com [benchchem.com]

- 16. genscript.com [genscript.com]

- 17. peptide.com [peptide.com]

- 18. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. lifetein.com [lifetein.com]

- 22. chem.uci.edu [chem.uci.edu]

- 23. benchchem.com [benchchem.com]

A Technical Guide to Boc-Hyp(Bzl)-OH: From Commercial Sourcing to Synthetic Applications and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-O-benzyl-L-hydroxyproline (Boc-Hyp(Bzl)-OH), a crucial protected amino acid derivative for peptide synthesis. This document details commercial suppliers and pricing, provides a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and explores the biological significance of the resulting hydroxyproline-containing peptides, including their involvement in cellular signaling.

Commercial Availability and Pricing

This compound is readily available from a variety of reputable chemical suppliers. The pricing is dependent on the quantity and purity of the product. Below is a summary of representative commercial sources.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| MyBioSource | This compound Amino Acid | Research Grade | 5 g | $505 |

| 25 g | $885 | |||

| XIAMEN EQUATION CHEMICAL CO.,LTD | This compound | Industrial Grade | Inquiry | |

| P212121 Store | Boc-O-benzyl-L-trans-4-hydroxyproline | > 98.0 % + (HPLC) | 1 g | $51.00 |

| 5 g | Inquiry | |||

| 25 g | Inquiry | |||

| INDOFINE Chemical Company, Inc. | BOC-O-BENZYL-L-4-trans-HYDROXYPROLINE | >98% by HPLC | 1 gm | $98.00 |

| 5 gm | $245.00 | |||

| BOC Sciences | Boc-O-benzyl-L-trans-4-hydroxyproline | High Purity | Inquiry | |

| Amerigo Scientific | Boc-O-benzyl-L-trans-4-hydroxyproline | Inquiry | ||

| Chem-Impex International | Boc-O-benzyl-L-trans-4-hydroxyproline | Inquiry | ||

| Sigma-Aldrich | This compound | ≥95.0% (HPLC) | Discontinued |

Note: Prices are subject to change and may vary based on current market conditions. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

Application in Solid-Phase Peptide Synthesis: A Detailed Protocol

This compound is a key building block in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides containing hydroxyproline, such as collagen-model peptides. The Boc group serves as a temporary protecting group for the α-amino group, while the benzyl (Bzl) group provides semi-permanent protection for the hydroxyl group of hydroxyproline.

Representative Experimental Protocol: Synthesis of a Collagen-Model Tripeptide (Pro-Hyp-Gly)

This protocol outlines the manual synthesis of the tripeptide Pro-Hyp-Gly on a Merrifield resin.

1. Resin Preparation and First Amino Acid Attachment:

-

Swell Merrifield resin (1 g, 1 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 1 hour in a peptide synthesis vessel.

-

Prepare the cesium salt of Boc-Gly-OH by reacting Boc-Gly-OH (3 mmol) with cesium carbonate (1.5 mmol) in a mixture of methanol and water, followed by evaporation to dryness.

-

Dissolve the Boc-Gly-cesium salt in dimethylformamide (DMF, 5 mL) and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

2. Peptide Chain Elongation (One Coupling Cycle for this compound):

-

Deprotection:

-

Wash the resin with DCM (3 x 10 mL).

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 30 minutes.

-

Wash the resin with DCM (3 x 10 mL), isopropanol (IPA, 2 x 10 mL), and DCM (3 x 10 mL).

-

-

Neutralization:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM (10 mL) and agitate for 10 minutes.

-

Wash the resin with DCM (5 x 10 mL).

-

-

Coupling:

-

In a separate vessel, dissolve this compound (3 mmol) and 1-hydroxybenzotriazole (HOBt) (3 mmol) in DMF (5 mL).

-

Add N,N'-diisopropylcarbodiimide (DIC) (3 mmol) to the solution and allow it to pre-activate for 10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative test indicates complete coupling.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

3. Repeat Elongation Cycle for Boc-Pro-OH.

4. Final Cleavage and Deprotection:

-

Dry the fully synthesized peptide-resin under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add anisole (1 mL per gram of resin) as a scavenger.

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully distill anhydrous hydrogen fluoride (HF) into the vessel.

-

Stir the mixture at 0°C for 1 hour.

-

Remove the HF by vacuum distillation.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Extract the crude peptide with 10% aqueous acetic acid and lyophilize to obtain the final product.

Experimental Workflow Diagram

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Biological Significance and Signaling Pathways of Hydroxyproline-Containing Peptides

While this compound itself is a synthetic building block and not directly involved in biological signaling, the peptides synthesized using it, particularly those mimicking collagen, can have significant biological activities. Hydroxyproline is a critical component of collagen, providing stability to its triple-helical structure. Peptides containing hydroxyproline can influence cellular behavior by interacting with cell surface receptors and modulating signaling pathways.

Proline-rich peptides (PRPs) and collagen-derived peptides are known to play roles in various cellular processes, including cell adhesion, proliferation, and differentiation, often through interactions with integrin receptors.

Integrin-Mediated Signaling Pathway for Collagen-Mimetic Peptides

Integrins are transmembrane receptors that mediate cell-matrix adhesion. Upon binding to extracellular matrix components like collagen or collagen-mimetic peptides, integrins cluster and activate intracellular signaling cascades.

Caption: Integrin-Mediated Signaling Pathway.

This guide provides a foundational understanding of this compound, from its commercial acquisition to its critical role in the synthesis of biologically relevant peptides. The provided protocols and pathway diagrams serve as a valuable resource for researchers in the fields of peptide chemistry, drug discovery, and molecular biology.

Interpreting NMR and HPLC Data for Boc-Hyp(Bzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the interpretation of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data for the protected amino acid Boc-Hyp(Bzl)-OH. The structural confirmation and purity assessment of such reagents are critical for the successful synthesis of peptides and other pharmaceutical compounds. This document outlines detailed experimental protocols and presents illustrative data to guide researchers in their analytical workflows.

Data Presentation

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and HPLC analyses of this compound. These values are based on established chemical shift ranges for analogous structures and typical results from chromatographic separation of protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Representative ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (Phenyl) |

| ~4.50 | s | 2H | -O-CH₂ -Ph |

| ~4.30 | m | 1H | α-H |

| ~4.05 | m | 1H | γ-H |

| ~3.60 | m | 2H | δ-CH₂ |

| ~2.20 | m | 2H | β-CH₂ |

| ~1.45 | s | 9H | -C(CH₃ )₃ |

Table 2: Representative ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C =O (Carboxylic Acid) |

| ~154 | C =O (Boc) |

| ~138 | Ar-C (Quaternary) |

| ~128.5 | Ar-C H |

| ~127.8 | Ar-C H |

| ~127.6 | Ar-C H |

| ~80 | -C (CH₃)₃ |

| ~76 | γ-C H |

| ~70 | -O-C H₂-Ph |

| ~58 | α-C H |

| ~54 | δ-C H₂ |

| ~38 | β-C H₂ |

| ~28.5 | -C(C H₃)₃ |

High-Performance Liquid Chromatography (HPLC) Data

Table 3: Typical Reversed-Phase HPLC Data for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Retention Time | 10-15 min |

| Purity Specification | ≥95.0%[1] |

Table 4: Typical Chiral HPLC Data for Enantiomeric Purity Analysis of this compound

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with a modifier (e.g., TFA) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Result | Baseline separation of L- and D-enantiomers |

| Enantiomeric Purity | Specification dependent on application |

Experimental Protocols

Detailed methodologies for acquiring and interpreting the analytical data for this compound are provided below.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

-

-

Interpretation:

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons in the molecule.

-

Assign the peaks in the ¹³C spectrum based on their chemical shifts and comparison with predicted values.

-

HPLC Protocol

Objective: To assess the chemical and enantiomeric purity of a this compound sample.

2.2.1. Reversed-Phase HPLC for Chemical Purity

Materials:

-

This compound sample

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reversed-phase column

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade water.

-

Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.

-

Degas both mobile phases.

-

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Set the column temperature to 25-30 °C.

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.

-

Inject 5-10 µL of the sample solution.

-

Run the gradient as specified in Table 3.

-

Monitor the elution profile at 220 nm.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the area percentage of the main peak to determine the chemical purity.

-